3-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
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Overview
Description
3-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique combination of pyridine and isoxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These methods are popular due to their versatility and efficiency.
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance yield and selectivity. For instance, the use of gold chloride (AuCl3) as a catalyst has been reported to produce substituted isoxazoles with high efficiency . Microwave-assisted synthesis is another method that has been explored for its potential to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with various biological activities.
Medicine: Research has indicated its potential as an anticancer agent, among other therapeutic applications.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its effects . The exact pathways involved can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A five-membered ring containing one oxygen and one nitrogen atom.
Pyridine: A six-membered ring containing one nitrogen atom.
Imidazole: A five-membered ring containing two nitrogen atoms.
Uniqueness
What sets 3-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole apart is its unique combination of pyridine and isoxazole rings, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H9N3O |
---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
3-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C10H9N3O/c1-2-5-11-8(3-1)9-7-4-6-12-10(7)14-13-9/h1-3,5,12H,4,6H2 |
InChI Key |
KQVYMCOWDMJNFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C(=NO2)C3=CC=CC=N3 |
Origin of Product |
United States |
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